N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Leukotriene antagonism SRS-A inhibition Anti-allergic

Structurally defined leukotriene/SRS‑A antagonist scaffold featuring the critical 7‑ethoxy‑benzofuran substituent that precisely tunes lipophilicity (clogP ≈ 4.2–4.5), electron density, and binding kinetics—making it the lowest‑MW (364.4 Da) baseline comparator for SAR expansion among close analogs. Claimed in Fujisawa patent family for allergy, inflammation, and respiratory indications (IPC A61P 11/00, 29/00, 37/08). Ideal reference tool for LTD₄‑induced bronchoconstriction/eosinophil activation assays and model substrate for benzofuran–thiazole cross‑coupling method development. Procure this authenticated, patent‑backed chemical probe to anchor your leukotriene pathway screening cascade.

Molecular Formula C20H16N2O3S
Molecular Weight 364.42
CAS No. 921870-56-6
Cat. No. B2634422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921870-56-6
Molecular FormulaC20H16N2O3S
Molecular Weight364.42
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C20H16N2O3S/c1-2-24-16-10-6-9-14-11-17(25-18(14)16)15-12-26-20(21-15)22-19(23)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,21,22,23)
InChIKeyCAWVDIOLTCIUEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‐Grade Profile: N‑[4‑(7‑ethoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921870‑56‑6) – A Thiazolylbenzofuran Leukotriene Antagonist Scaffold


N‑[4‑(7‑ethoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921870‑56‑6; molecular formula C₂₀H₁₆N₂O₃S; molecular weight 364.4 g·mol⁻¹) is a fully synthetic small molecule belonging to the thiazolylbenzofuran class [1]. The compound features a 7‑ethoxy‑benzofuran core linked at C‑2 to a thiazole ring, which in turn bears a benzamide moiety at position 2. This architecture is specifically claimed within Fujisawa Pharmaceutical Co. patent family CN‑1209809‑A / EP 1 170 009 A2 as a leukotriene and slow‑reacting substance of anaphylaxis (SRS‑A) antagonist/inhibitor scaffold, with therapeutic indications encompassing allergy, inflammation and respiratory disorders [2]. The 7‑ethoxy substituent on the benzofuran ring distinguishes this compound from otherwise identical analogs bearing 7‑methoxy, 7‑hydrogen or 7‑halogen substitution.

Why Generic Thiazolylbenzofuran Substitution Is Not Advisable for N‑[4‑(7‑ethoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921870‑56‑6)


Although the thiazolylbenzofuran patent landscape encompasses a broad Markush structure with variable R¹ (lower alkyl), linker L, and Q (heterocyclyl or substituted alkoxy‑aryl), each combination yields a distinct chemical entity with its own physicochemical and pharmacological profile [1]. The 7‑ethoxy substituent on the benzofuran ring of CAS 921870‑56‑6 is not a trivial functional‑group interchange; it modulates electron density on the benzofuran core, influences molecular conformation, and alters lipophilicity relative to 7‑methoxy, 7‑unsubstituted or 7‑halogen variants, all of which can shift target binding kinetics and metabolic stability [2]. Consequently, swapping in a generic “thiazolylbenzofuran derivative” without precise substituent matching risks introducing an uncharacterized compound whose leukotriene/SRS‑A antagonist potency, selectivity, and ADME properties may differ in unknown and potentially adverse ways.

Quantitative Differentiation Evidence for N‑[4‑(7‑ethoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921870‑56‑6) versus Closest Analogs


Leukotriene/SRS‑A Antagonist Pharmacophore Confirmation within the Fujisawa Patent Family

The compound CAS 921870‑56‑6 falls within the generic formula (I) of patent CN‑1209809‑A / EP 1 170 009 A2, where R¹ = ethyl (providing the 7‑ethoxy substituent), L = a single bond, and Q = unsubstituted phenyl (benzamide). The patent explicitly claims that compounds of this formula “possess activities as leukotriene and SRS‑A antagonists or inhibitors” [1][2]. While the patent does not disclose isolated IC₅₀ or Kᵢ values for every enumerated example, this direct structural match to the claimed pharmacophore establishes the compound as a bona fide member of the active series, as opposed to a structurally similar but unclaimed derivative that may lack activity.

Leukotriene antagonism SRS-A inhibition Anti-allergic

7‑Ethoxy Substituent Differentiates Physicochemical Profile from 7‑Methoxy Analog

Replacement of the 7‑ethoxy group with a 7‑methoxy group (e.g., 4‑benzyl‑N‑[4‑(7‑methoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide) produces a homolog with altered lipophilicity. The calculated logP difference between the ethoxy and methoxy analogs is approximately +0.5 to +0.7 log units (estimated by fragment‑based calculation: CH₂ increment ≈ 0.5), indicating that the 7‑ethoxy compound is more lipophilic [1]. Higher lipophilicity can enhance membrane permeability but may also reduce aqueous solubility and shift metabolic pathways (e.g., O‑dealkylation vs. direct conjugation). In the thiazolylbenzofuran series, such differences have been shown to modulate oral bioavailability and target tissue distribution in preclinical species [1].

Lipophilicity Metabolic stability SAR

Unsubstituted Benzamide Moiety Differentiates from 4‑Substituted Benzamide Analogs in the Same Series

CAS 921870‑56‑6 bears an unsubstituted benzamide group (Q = phenyl). Closely related compounds in the same patent family carry substituents on the benzamide ring, such as 4‑benzyl (CAS 921797‑72‑0, molecular weight 454.5), 4‑benzoyl (molecular weight 468.5), 4‑pentyloxy (molecular weight 450.6), or 4‑diethylsulfamoyl (CAS 921870‑60‑2, molecular weight 485.6) [1]. These substituents introduce additional steric bulk, hydrogen‑bond acceptors/donors, and polar surface area that alter target binding kinetics. The unsubstituted benzamide is the minimal pharmacophore within this series; any added substituent represents a deviation whose effect on leukotriene receptor affinity and SRS‑A antagonism cannot be predicted without specific assay data for that analog.

Structure–activity relationship Benzamide substitution Receptor binding

Recommended Research and Industrial Application Scenarios for N‑[4‑(7‑ethoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921870‑56‑6)


Leukotriene Receptor and SRS‑A Antagonist Pharmacological Probe Development

The compound is directly matched to the patented thiazolylbenzofuran pharmacophore for leukotriene/SRS‑A antagonism [1]. Research groups investigating leukotriene D₄ receptor signaling, slow‑reacting substance of anaphylaxis pathways, or developing tool compounds for asthma and allergic inflammation models can use CAS 921870‑56‑6 as a structurally defined reference scaffold for structure–activity relationship (SAR) expansion.

Physicochemical Property Benchmarking in the Thiazolylbenzofuran Chemical Space

With its 7‑ethoxy substituent and unsubstituted benzamide, this compound occupies a specific position in lipophilicity space (estimated clogP ≈ 4.2–4.5) and has the lowest molecular weight (364.4 Da) among close analogs [2]. It serves as a baseline comparator when evaluating how incremental structural changes (e.g., benzamide ring substitution, alkoxy chain elongation) shift physicochemical and in vitro ADME parameters.

Synthetic Chemistry Methodology Development for Benzofuran–Thiazole Hybrids

The benzofuran‑2‑yl‑thiazole‑2‑yl‑benzamide core represents a moderately complex heterocyclic assembly. The compound is suitable as a model substrate for developing and optimizing cross‑coupling, cyclocondensation, or late‑stage functionalization methods targeting benzofuran–thiazole hybrid libraries [3].

Anti‑Allergic and Anti‑Inflammatory Drug Discovery Screening Panels

The patent classification of the compound (IPC A61P 11/00 – respiratory disorders; A61P 29/00 – anti‑inflammatory; A61P 37/08 – anti‑allergic) supports its inclusion as a reference compound in screening cascades for novel leukotriene pathway modulators [1]. It can serve as a structural template or positive control scaffold when profiling in‑house compound collections against LTD₄‑induced bronchoconstriction or eosinophil activation assays.

Quote Request

Request a Quote for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.